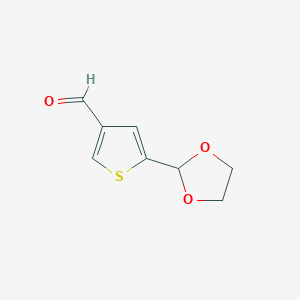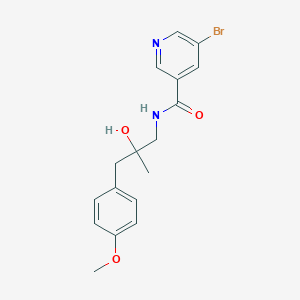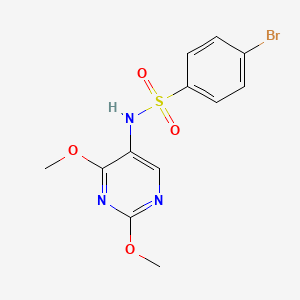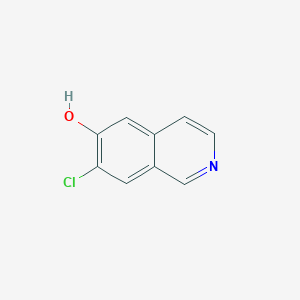
1-Meth-ylcyclohexenecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Methylcyclohexenecarboxylic acid ethyl ester often involves complex chemical reactions, including ring-closing metathesis and diastereoselective Grignard reactions. These processes are crucial for creating functionalized cyclohexene skeletons, as demonstrated in the synthesis of similar compounds (Cong & Yao, 2006). Moreover, the use of readily available starting materials, such as L-serine, highlights the efficiency and creativity in the synthetic approach to these structures.
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-Methylcyclohexenecarboxylic acid ethyl ester, particularly those with a cyclohexene skeleton, has been elucidated through methods such as two-dimensional NMR studies. These studies confirm the absolute configurations of key intermediates, showcasing the intricate details of the compound's molecular framework (Cong & Yao, 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-Methylcyclohexenecarboxylic acid ethyl ester are characterized by their stereospecificity. For instance, the stereospecific conversion of related compounds to produce specific ethylene or butene structures indicates a highly controlled chemical behavior, which is essential for understanding the compound's reactivity and potential applications (Hoffman et al., 1982).
Physical Properties Analysis
The physical properties of derivatives of cyclohexene-carboxylic acids, including melting points, boiling points, and solubility, are influenced by their molecular structure. For example, mesomorphic derivatives exhibit specific nematic-isotropic transition temperatures, indicating the role of molecular design in dictating the physical state and transitions of these compounds (Bezborodov & Lapanik, 1992).
Chemical Properties Analysis
The chemical properties of compounds like 1-Methylcyclohexenecarboxylic acid ethyl ester are often explored through their reactivity in various chemical environments. For instance, the ability to undergo C–C bond cleavage under specific conditions highlights the compound's reactivity and potential for further chemical manipulation (Burger, Erne-Zellweger, & Mayerl, 1987).
Applications De Recherche Scientifique
1. Muscarinic Receptor Binding
1-Methylcyclohexenecarboxylic acid ethyl ester, through its related compounds, has been studied for its binding pattern with muscarinic receptors. These compounds exhibit variations in affinity based on their stereochemical configurations, influencing their interaction with muscarinic receptors, which are significant in pharmacological research (Barbier et al., 1995).
2. Synthesis of Hepatitis C Virus Inhibitors
The compound has been used in the asymmetric synthesis of key intermediates for hepatitis C virus inhibitors. This involves stereoselective cyclopropanation processes, highlighting its potential in the synthesis of antiviral agents (Belyk et al., 2010).
3. Functionalized Cyclohexene Skeleton Synthesis
It is also involved in the synthesis of functionalized cyclohexene skeletons, like in the case of GS4104, which are crucial in medicinal chemistry for developing novel therapeutic agents (Cong & Yao, 2006).
4. In Polymer Chemistry
This compound plays a role in the synthesis of ester-functionalized polycarbonates, contributing to advancements in materials science, particularly in the development of polymers with specific properties (Duchateau et al., 2006).
Propriétés
IUPAC Name |
ethyl 1-methylcyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNXSZXHPDKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)
![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)




![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)

![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)
![N-(3-ethylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2494780.png)